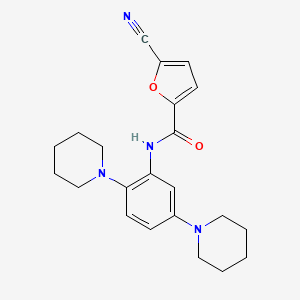

cFMS Receptor Inhibitor IV

准备方法

合成路线和反应条件: cFMS 受体抑制剂 IV 的合成涉及 5-氰基-N-(2,5-二(哌啶-1-基)苯基)呋喃-2-甲酰胺的制备。合成路线通常包括以下步骤:

呋喃环的形成: 呋喃环通过一系列涉及适当前体的环化反应合成。

氰基的引入: 氰基通过亲核取代反应引入。

哌啶基的连接: 哌啶基通过一系列取代反应连接到苯环上。

工业生产方法: cFMS 受体抑制剂 IV 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: cFMS 受体抑制剂 IV 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

取代: 该化合物可以发生取代反应以引入不同的官能团。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以在适当条件下使用各种亲核试剂和亲电试剂来实现取代反应。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以向化合物中引入新的官能团 .

科学研究应用

Chemical Properties and Mechanism of Action

- Chemical Formula : C₂₂H₂₆N₄O₂

- Molecular Weight : 378.47 g/mol

- CAS Number : 959626-45-0

- IC50 Values :

This compound acts as a potent, reversible, ATP-competitive inhibitor that blocks the autophosphorylation of cFMS, thereby interfering with downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly relevant in contexts where cFMS signaling contributes to pathological conditions.

Scientific Research Applications

The applications of this compound span several research domains, including immunology, oncology, and bone biology. Below are some key areas of application:

Immunology

cFMS plays a significant role in macrophage differentiation and function. The inhibitor has been used to study:

- Macrophage Activation : By inhibiting cFMS signaling, researchers can dissect the role of macrophages in various immune responses and inflammatory conditions .

- Disease Models : Studies have shown that blocking cFMS can reduce macrophage accumulation in models of renal inflammation and atherogenesis .

Oncology

The inhibition of cFMS signaling has implications for cancer research:

- Tumor Growth Inhibition : The compound has been shown to inhibit tumor cell proliferation in models where cFMS is overexpressed. For instance, it significantly reduced the growth of myeloid tumors stimulated by CSF-1 .

- Therapeutic Targeting : It is being explored as a therapeutic target in cancers such as breast and ovarian cancers, where M-CSF/cFMS signaling is implicated .

Bone Biology

cFMS is critical for osteoclast differentiation from monocytes/macrophages:

- Bone Resorption Studies : The inhibitor has been utilized to investigate its effects on bone resorption processes, particularly in models of osteoporosis and arthritis .

Case Studies and Research Findings

作用机制

cFMS 受体抑制剂 IV 通过与集落刺激因子 1 受体 (CSF-1R) 的 ATP 结合位点(也称为 cFMS)结合来发挥其作用。这种结合抑制 cFMS 的自磷酸化,从而阻断参与细胞过程(如增殖、分化和存活)的下游信号通路。 抑制 cFMS 活性会导致巨噬细胞募集和功能的减少,巨噬细胞是炎症反应和肿瘤进展中的关键参与者 .

类似化合物:

PLX3397: 另一种有效的 cFMS 抑制剂,用于研究和临床研究,以研究其抗肿瘤和抗炎特性。

GW2580: 一种选择性 cFMS 抑制剂,在研究巨噬细胞生物学和炎症性疾病中具有应用。

BLZ945: 一种 cFMS 的小分子抑制剂,研究其在治疗癌症和炎症性疾病中的潜力。

cFMS 受体抑制剂 IV 的独特性: cFMS 受体抑制剂 IV 由于其高效力、可逆性和对 cFMS 的 ATP 竞争性抑制而具有独特性。它已被证明可以有效地阻断无细胞体外激酶分析和 CSF-1/M-CSF 刺激的 HEK-293 细胞中的 cFMS 自磷酸化。 这使其成为研究 cFMS 的生物学功能及其在各种疾病中的作用的宝贵工具 .

相似化合物的比较

PLX3397: Another potent inhibitor of cFMS, used in research and clinical studies for its anti-tumor and anti-inflammatory properties.

GW2580: A selective cFMS inhibitor with applications in studying macrophage biology and inflammatory diseases.

BLZ945: A small molecule inhibitor of cFMS, investigated for its potential in treating cancer and inflammatory conditions.

Uniqueness of cFMS Receptor Inhibitor IV: this compound is unique due to its high potency, reversibility, and ATP-competitive inhibition of cFMS. It has been shown to effectively block cFMS autophosphorylation in both cell-free in vitro kinase assays and in CSF-1/M-CSF-stimulated HEK-293 cells. This makes it a valuable tool for studying the biological functions of cFMS and its role in various diseases .

生物活性

cFMS Receptor Inhibitor IV (CAS 959626-45-0) is a small molecule inhibitor designed to selectively target the cFMS receptor, a critical component in the signaling pathways of macrophage colony-stimulating factor (CSF-1). This receptor plays a significant role in various biological processes, including monocyte proliferation, differentiation, and survival. The inhibition of cFMS signaling has been linked to therapeutic effects in several diseases, particularly those involving inflammation and cancer.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O2 |

| Molecular Weight | 378.5 g/mol |

| Purity | 95% (by HPLC) |

| Form | Solid |

| Solvent | DMSO |

This compound functions by selectively inhibiting the kinase activity of the cFMS receptor. This inhibition disrupts the CSF-1 signaling pathway, which is crucial for monocyte and macrophage function. Studies have shown that this compound can effectively block CSF-1-induced growth of monocytes and inhibit osteoclast differentiation, which is vital in bone resorption processes.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on CSF-1 signaling. For example:

- IC50 Values : The compound has demonstrated an IC50 value of approximately 0.2 μM against CSF-1-induced growth of rat monocytes .

- Selectivity : It has been shown to selectively inhibit cFMS kinase compared to over 186 other kinases, highlighting its specificity .

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound:

- Bone Degradation : The inhibitor effectively prevents bone degradation in models of arthritis, suggesting its potential application in treating osteolytic diseases .

- Macrophage Accumulation : Studies indicate that oral administration reduces macrophage accumulation in inflammatory models, thereby mitigating tissue damage associated with chronic inflammation .

Case Study 1: Adjuvant Arthritis Model

In a study involving an adjuvant arthritis model, treatment with this compound resulted in significant preservation of joint integrity and reduction in inflammatory markers. This highlights its potential for therapeutic use in autoimmune conditions.

Case Study 2: Tumor Microenvironment

Research has demonstrated that cFMS inhibition can alter the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs). This reprogramming can shift TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, potentially enhancing the efficacy of concurrent cancer therapies .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | IC50 = 0.2 μM for monocyte growth inhibition; selective against 186 kinases |

| In Vivo | Reduced bone degradation; decreased macrophage accumulation in inflammatory models |

| Case Study 1 | Preservation of joint integrity in arthritis models |

| Case Study 2 | Alteration of TAM phenotype leading to potential enhancement of cancer therapy effectiveness |

属性

IUPAC Name |

5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXFVDABCBEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651412 | |

| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959626-45-0 | |

| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。